molecular formula C21H20FNO3 B1525995 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477856-04-5

1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No. B1525995
M. Wt: 353.4 g/mol
InChI Key: GAWXENGZOLOKFF-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (hereafter referred to as 1-BFBHP) is an organic compound that has recently been studied for its potential therapeutic applications. This compound is a member of the pyridinone family, and it is composed of a benzyl group attached to a hydroxyethyl group, as well as a 4-fluorobenzyl group and a hydroxy group. 1-BFBHP has been studied for its possible applications in treating a variety of diseases and disorders, including inflammation, cancer, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Structural Characterization

  • Lipophilic Iron(III) Chelates Synthesis : New tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, including variants with N-benzyl (such as 4'-fluorobenzyl) substituents, have been synthesized. These complexes show potential for tailored ligand design without altering chelation properties, as evidenced by EXAFS spectroscopy studies (Schlindwein et al., 2006).

Molecular Structure Analysis

  • Structural Analysis of N-Benzyl-Substituted Pyridinones : The molecular structures of various N-benzyl-substituted 3-hydroxypyridin-4-ones, including 2-ethyl-1-(4-fluorobenzyl)-3-hydroxypyridin-4-on, have been determined, revealing the formation of dimeric pairs through hydrogen bonding (Burgess et al., 1998).

Chemical Reaction Dynamics

  • Oxidative Coupling Reactions : An unprecedented oxidative intermolecular homo coupling reaction involving benzylic sp3 C–sp3 C centers under metal-free conditions has been demonstrated. This process illustrates the potential for novel reactions involving compounds like 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (Sahoo, 2016).

Pyridine Derivative Synthesis

  • Synthesis of Pyridine Derivatives : Research has focused on the synthesis of pyridine derivatives containing 2-hydroxybenzyl substituents through a series of chemical reactions, highlighting the versatility of pyridinone-based compounds in creating complex molecules (Osipov et al., 2018).

Fluorinated Compound Applications

  • Study of Fluorinated Compounds : The title compound, 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, represents the synthesis and analysis of fluorinated compounds, which is relevant to understanding the chemical behavior of 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (Huang & Zhou, 2011).

Halogenation and Oxidation Studies

  • Halogenation and Oxidation Reactions : Studies on the hydroxylation of fluorobenzene and toluene by peroxydisulfate provide insights into the behavior of fluorinated benzyl compounds in various chemical environments, relevant to the understanding of 1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (Eberhardt, 1977).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c22-17-8-6-16(7-9-17)13-19-20(25)10-11-23(21(19)26)18(14-24)12-15-4-2-1-3-5-15/h1-11,18,24-25H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWXENGZOLOKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 4
1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 5
1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 6
1-(1-benzyl-2-hydroxyethyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

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